ethyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate
CAS No.: 1116082-67-7
Cat. No.: VC4225660
Molecular Formula: C21H20N2O5S2
Molecular Weight: 444.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1116082-67-7 |
|---|---|
| Molecular Formula | C21H20N2O5S2 |
| Molecular Weight | 444.52 |
| IUPAC Name | ethyl 3-[[3-[benzenesulfonyl(methyl)amino]thiophene-2-carbonyl]amino]benzoate |
| Standard InChI | InChI=1S/C21H20N2O5S2/c1-3-28-21(25)15-8-7-9-16(14-15)22-20(24)19-18(12-13-29-19)23(2)30(26,27)17-10-5-4-6-11-17/h4-14H,3H2,1-2H3,(H,22,24) |
| Standard InChI Key | ZHXGSHWBGZEFKB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3 |
Introduction
Synthesis and Preparation
The synthesis of ethyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate likely involves multiple steps, including the formation of the thiophene-amide linkage and the introduction of the sulfonamide group. Common methods for synthesizing similar compounds involve amide coupling reactions, such as those facilitated by carbodiimides or peptide coupling reagents, and sulfonamide formation via sulfonyl chlorides.
Potential Applications
While specific applications for ethyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate are not well-documented, compounds with similar structures have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The sulfonamide group, in particular, is known for its role in antibiotics and other pharmaceuticals.
| Potential Application | Rationale |
|---|---|
| Antimicrobial Agents | Sulfonamide functionality |
| Anti-inflammatory Agents | Thiophene and sulfonamide groups |
| Anticancer Agents | Complex aromatic structure |
Research Findings and Future Directions
Given the lack of specific research findings on ethyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate, future studies should focus on its synthesis, characterization, and biological evaluation. In silico modeling and molecular docking could provide insights into potential targets and activities, guiding further experimental work.
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